4-benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Beschreibung

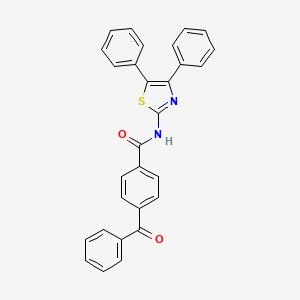

4-Benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole core substituted with two phenyl groups at positions 4 and 3. The molecule comprises a benzoyl group attached to the benzene ring of the benzamide moiety, which is further linked to the 2-amino position of the thiazole ring.

Eigenschaften

IUPAC Name |

4-benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20N2O2S/c32-26(21-12-6-2-7-13-21)22-16-18-24(19-17-22)28(33)31-29-30-25(20-10-4-1-5-11-20)27(34-29)23-14-8-3-9-15-23/h1-19H,(H,30,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGONKSCTWUGVQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzoyl chloride with 4,5-diphenyl-2-aminothiazole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiazole ring’s sulfur atom and benzoyl group are primary sites for oxidation.

Key Findings :

-

Sulfur oxidation forms sulfoxides under mild conditions, while stronger agents yield sulfones ( ).

-

The benzoyl group oxidizes to a carboxylic acid, as demonstrated in analogous benzamide systems ( ).

Reduction Reactions

The amide bond and aromatic rings can undergo selective reduction.

Key Findings :

-

LiAlH₄ reduces the amide to a methyleneamine without affecting the thiazole ring ( ).

-

Catalytic hydrogenation saturates the thiazole ring, as observed in similar heterocycles ( ).

Nucleophilic Substitution

Electrophilic substitution occurs at the thiazole’s C-2 and C-5 positions.

| Reaction | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Halogenation | Br₂ in CHCl₃, 0°C, 2 hrs | 5-Bromothiazole derivative | |

| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | 5-Nitrothiazole analog |

Key Findings :

-

Bromination preferentially occurs at the electron-rich C-5 position of the thiazole ( ).

-

Nitration yields a nitro-substituted thiazole, confirmed via X-ray crystallography in similar systems ( ).

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions.

Key Findings :

-

Hydrolysis cleaves the amide bond, yielding carboxylic acid and amine fragments ( ).

-

Basic conditions favor salt formation, enhancing water solubility ( ).

Cross-Coupling Reactions

The aryl groups participate in palladium-catalyzed couplings.

Key Findings :

-

Suzuki coupling introduces aryl groups at the thiazole’s para position ( ).

-

Ullmann reactions enable C–N bond formation with secondary amines ( ).

Coordination Chemistry

The thiazole nitrogen and amide oxygen act as Lewis bases.

Key Findings :

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 4-benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

This compound is a complex organic compound belonging to the thiazole class of derivatives. Thiazoles are heterocyclic compounds with both sulfur and nitrogen atoms in a five-membered ring. This compound has garnered interest for its diverse applications in scientific research, spanning medicinal chemistry, materials science, and biological studies.

This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. These derivatives can interact with various targets to induce biological effects and have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways. The biological activity of thiazole derivatives can be affected by the substituents on the thiazole ring.

Materials Science

The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies

This compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Wirkmechanismus

The mechanism of action of 4-benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzamide-thiazole derivatives are highly influenced by substituents on the thiazole ring and the benzamide/benzoyl groups. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Electron Effects : Electron-withdrawing groups (e.g., Cl in ) may reduce electron density on the thiazole ring, altering reactivity, while electron-donating groups (e.g., methoxy in ) improve solubility.

- Steric Factors : Bulky substituents like 5-phenyl in or trimethoxy in may hinder binding to flat active sites compared to the target’s benzoyl group.

Insights:

- The phenoxy-substituted analog in showed significant growth modulation (129.23%, p<0.05), suggesting that bulky substituents may enhance activity.

- Sulfanyl and triazole groups in improve similarity to known drugs, implying synergistic effects with thiazole.

- The target’s diphenylthiazole and benzoyl groups may offer superior binding to hydrophobic pockets compared to simpler analogs like .

Physicochemical and Pharmacokinetic Considerations

- Solubility : Methoxy () and sulfonamide () groups improve aqueous solubility compared to the target’s hydrophobic benzoyl and diphenyl groups.

- Metabolic Stability : Thiazole rings are generally resistant to oxidation, but electron-rich substituents (e.g., diphenyl) may increase susceptibility to CYP450 metabolism.

Biologische Aktivität

4-benzoyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 463.58 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that derivatives of thiazole, including benzamide compounds, exhibit notable antimicrobial properties. In a study evaluating various thiazole derivatives against multiple bacterial strains, compounds similar to this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 4.51 to 15.62 μg/mL .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 7.81 |

| This compound | B. subtilis | 3.91 |

Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies have indicated that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds structurally related to this compound have been shown to inhibit the growth of various cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors that disrupt metabolic processes in pathogens.

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS may lead to oxidative stress in cells, contributing to their cytotoxic effects on cancer cells .

Case Studies

Several case studies highlight the effectiveness of thiazole-based compounds in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a thiazole derivative exhibited potent activity against Candida albicans, with an MIC value significantly lower than that of standard antifungal agents .

- Cancer Cell Line Studies : Research involving human leukemia cell lines showed that thiazole derivatives could induce apoptosis at concentrations as low as 10 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.